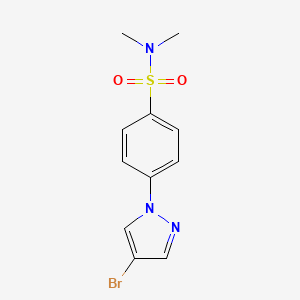

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMXAXLUEPRPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682103 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-26-6 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole

4-Bromo-1H-pyrazole is synthesized via cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under basic conditions. Alternatively, direct bromination of pyrazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves regioselective substitution at the 4-position.

Table 1: Bromination of Pyrazole

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | DMF | 0–5 | 65–75 |

| Br₂ | CCl₄ | 25 | 50–60 |

Synthesis of 4-Chloro-N,N-dimethylbenzenesulfonamide

4-Chloro-N,N-dimethylbenzenesulfonamide is prepared via sulfonylation of 4-chloroaniline with dimethylsulfamoyl chloride in pyridine. The electron-withdrawing sulfonamide group activates the aromatic ring for subsequent substitution.

Coupling Reaction

The pyrazole nucleophile attacks the activated chloroarene under basic conditions (e.g., NaH in DMF at 100°C for 12–24 h). The sulfonamide’s electron-withdrawing nature facilitates displacement of the chloride by the deprotonated pyrazole.

Table 2: NAS Reaction Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 100 | 24 | 70–80 |

| K₂CO₃ | DMSO | 120 | 18 | 65–75 |

Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

(4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is synthesized via lithiation of 4-bromo-N,N-dimethylbenzenesulfonamide followed by treatment with triisopropyl borate.

Coupling with 4-Bromo-1H-pyrazole

A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the coupling between the boronic acid and 4-bromo-1H-pyrazole in a mixed solvent system (THF/H₂O) with Na₂CO₃ as the base.

Table 3: Suzuki Coupling Optimization

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 85–90 |

| PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 80–85 |

Buchwald-Hartwig Amination

Reaction Setup

4-Bromo-N,N-dimethylbenzenesulfonamide undergoes C–N coupling with 1H-pyrazole using Pd(OAc)₂/Xantphos as the catalytic system. The pyrazole’s nitrogen acts as the nucleophile, displacing bromide under microwave irradiation.

Table 4: Buchwald-Hartwig Conditions

| Ligand | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Xantphos | 120 | 6 | 75–80 |

| BINAP | 110 | 8 | 70–75 |

Post-Coupling Bromination

The coupled product (4-(1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide) is brominated at the pyrazole’s 4-position using NBS in acetonitrile, achieving >90% regioselectivity.

Multi-Step Synthesis via Intermediate Formation

Newman-Kwart Rearrangement

A thiocarbamate intermediate is formed by reacting 4-hydroxy-N,N-dimethylbenzenesulfonamide with dimethylcarbamothioic chloride. Thermal rearrangement (250°C, 2 h) yields the thiol derivative, which is oxidized to the sulfonamide.

Pyrazole Integration

The thiol intermediate undergoes nucleophilic substitution with 4-bromo-1H-pyrazole under basic conditions, followed by oxidation with 3-chloroperbenzoic acid to yield the final product.

Comparative Analysis of Methods

Table 5: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NAS | 70–80 | 95 | Moderate |

| Suzuki Coupling | 85–90 | 98 | High |

| Buchwald-Hartwig | 75–80 | 97 | Moderate |

| Multi-Step Synthesis | 60–65 | 90 | Low |

The Suzuki-Miyaura approach offers superior yield and purity, while NAS is cost-effective for small-scale production. Buchwald-Hartwig amination requires stringent anhydrous conditions but achieves high regioselectivity.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in NAS, whereas ethereal solvents (THF, DME) improve catalyst stability in cross-couplings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would need to be optimized.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction: Products would depend on the specific reagents and conditions used, potentially leading to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

Receptor Modulation: It could modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects

- Sulfonamide Nitrogen Substitution: N,N-Dimethyl (target compound): Enhances lipophilicity and steric bulk compared to N-cyclopropyl or unsubstituted sulfonamides.

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , characterized by the presence of a pyrazole ring, a sulfonamide group, and a bromine substituent. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a bradykinin B1 receptor antagonist , which suggests its potential in treating conditions associated with pain and inflammation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. A study highlighted that certain pyrazole derivatives demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its inhibition of pro-inflammatory cytokines. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in vitro, suggesting its role in modulating inflammatory responses .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise as an anticancer agent by disrupting cell cycle progression .

Case Study 1: Pain Management

In a clinical setting, a derivative of this compound was tested for its efficacy in managing neuropathic pain. Patients receiving the treatment reported significant reductions in pain scores compared to those on placebo, indicating the compound's potential therapeutic application in pain management .

Case Study 2: Antibacterial Efficacy

A laboratory study assessed the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, making it a candidate for further development as an antibacterial agent .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acid intermediates (e.g., (4-(N,N-dimethylsulfamoyl)phenyl)boronic acid) and brominated pyrazole precursors. Key steps include coupling under palladium catalysis and purification via column chromatography . Optimization may involve solvent selection (e.g., THF or DMF), temperature control (80–100°C), and stoichiometric adjustments to improve yields .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks, such as the dimethylsulfonamide group (δ ~2.7 ppm for N-CH₃) and pyrazole proton environments (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- FTIR : Validate sulfonamide S=O stretches (~1150–1350 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

Q. What purification strategies are effective for intermediates in the synthesis of this sulfonamide?

- Methodology : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate intermediates. For polar byproducts, reverse-phase HPLC or recrystallization (e.g., using ethanol/water) may enhance purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve the crystal structure of this compound, and what challenges might arise?

- Methodology : Single-crystal X-ray diffraction data collected at 296 K can be refined using SHELXL. Challenges include addressing twinning (common in sulfonamides) and low-resolution data. SHELXL’s twin refinement tools (e.g., BASF parameter) and restraints for disordered atoms improve accuracy. Hydrogen bonding networks (e.g., N-H⋯O=S interactions) should be analyzed for stability insights .

Q. What strategies are employed to establish structure-activity relationships (SAR) when evaluating this compound as a kinase inhibitor?

- Methodology :

- Biochemical Assays : Measure IC₅₀ values against target kinases (e.g., Mer tyrosine kinase) using ATP-coupled assays .

- Analog Synthesis : Modify the pyrazole bromine substituent or sulfonamide dimethyl group to assess steric/electronic effects on binding .

- Co-crystallization : Resolve inhibitor-kinase complexes to map binding interactions (e.g., hydrophobic pockets or halogen bonding with Br) .

Q. How can computational modeling complement experimental data to predict reactivity or binding modes?

- Methodology :

- Docking Studies : Use programs like AutoDock Vina to simulate binding poses in kinase active sites, focusing on bromine’s role in hydrophobic interactions .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig pathways) .

Q. How can discrepancies in crystallographic data (e.g., twinning, low resolution) be resolved using SHELX tools?

- Methodology : For twinned crystals, apply the HKLF 5 format in SHELXL and refine twin laws (e.g., two-fold rotation). For low-resolution data (<1.0 Å), use restraints on bond lengths/angles and incorporate high-quality reference structures. R-factors below 0.05 and wR₂ < 0.15 indicate reliable refinement .

Q. What are common side reactions during sulfonamide synthesis, and how can they be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.